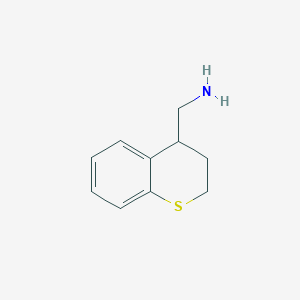
3,4-dihydro-2H-thiochromen-4-ylmethanamine
Übersicht
Beschreibung
Synthesis Analysis
Bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles . The bromination reaction of these compounds has been studied .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-thiochromen-4-ylmethanamine is represented by the formula C9H11NS . The InChI code for this compound is 1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 .Chemical Reactions Analysis
The bromination reaction of 3,4-dihydro-2H-thiopyran derivatives, such as 3,4-dihydro-2H-thiochromen-4-ylmethanamine, can proceed both with the addition to the multiple bond and with the retention of the double bond in the structure of the resulting product .Physical And Chemical Properties Analysis
The molecular weight of 3,4-dihydro-2H-thiochromen-4-ylmethanamine is 165.26 . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Anti-cancer Activity
- A novel thiophenylchromane derivative was synthesized and exhibited moderate anti-cancer activity against HepG2 cancer cell lines, highlighting its potential in cancer research. The compound's structure was characterized using various spectroscopic methods and confirmed to be an enamine, indicating its unique chemical properties and interactions with cancer cells (Vaseghi et al., 2021).
Adrenoceptor Antagonism
- Phenoxyethylamine derivatives of 3,4-dihydro-2H-thiochromene 1,1-dioxide were discovered as highly potent and selective antagonists of the α1D adrenoceptor. This represents a novel scaffold for selective α1D-AR antagonists, important for cardiovascular and neurological therapeutic research (Sakauchi et al., 2017).
Electrochromic Materials
- The synthesis of a new soluble neutral state black electrochromic copolymer via a donor-acceptor approach was achieved using 3,4-dihydro-2H-thiochromene derivatives. This material is significant for electronic display technologies as it absorbs virtually the whole visible spectrum and exhibits excellent environmental stability (İçli et al., 2010).
Synthesis of Novel Scaffolds
- Various studies have demonstrated the utility of 3,4-dihydro-2H-thiochromen-4-ylmethanamine derivatives in synthesizing new chemical entities with potential biological activities. These include the synthesis of nitrile based partially reduced thia- and oxa-thia[5]helicenes, indicating the versatility of these compounds in creating complex molecular architectures (Pratap et al., 2012).
Antimycobacterial Activity
- Novel thiopyrano[2,3-d]thiazoles containing a naphthoquinone moiety were synthesized and showed promising antimycobacterial activity, offering a new avenue for the development of treatments against mycobacterial infections (Atamanyuk et al., 2013).
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-thiochromen-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVEOQYLIGEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydro-2H-1-benzothiopyran-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




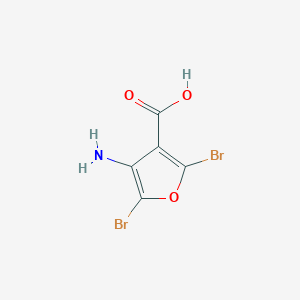
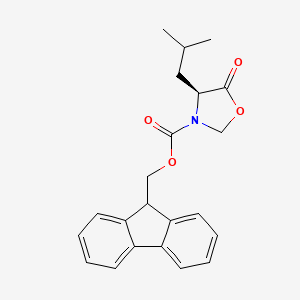
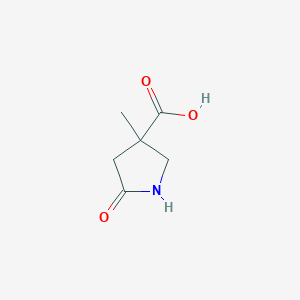
![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)
![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)
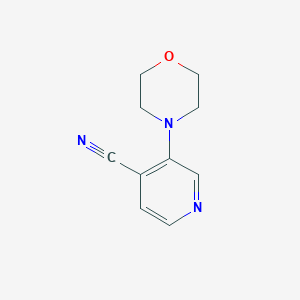


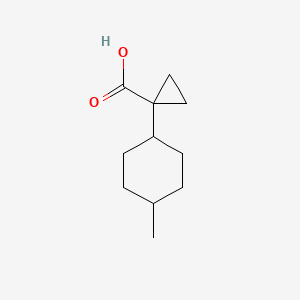
![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)
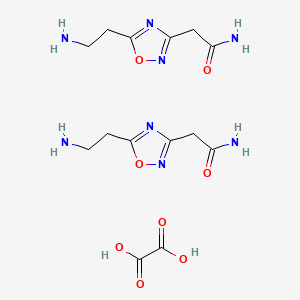

![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)